molecular formula C12H23N3O B1465448 trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone CAS No. 2154664-07-8

trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone

Katalognummer: B1465448
CAS-Nummer: 2154664-07-8
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: KMRXAVLSAPPDLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. Its molecular structure, featuring a trans-configured 4-aminocyclohexyl group linked to a 4-methylpiperazine ring via a methanone bridge, is a key scaffold found in inhibitors targeting various kinase enzymes. This specific stereochemistry is often critical for optimal binding affinity and selectivity within the kinase's ATP-binding pocket. Research indicates that analogous compounds containing the piperazinyl-methanone motif and an aminocyclohexyl group demonstrate potent inhibitory activity against a range of kinases implicated in oncology and immunology . For instance, similar structural frameworks are utilized in inhibitors targeting SYK kinase for potential asthma treatments and IRAK4 inhibitors for immunological applications . The 4-methylpiperazine group is a privileged structure in kinase inhibitor design, often contributing to solubility and forming key hydrogen bonding interactions, while the trans-aminocyclohexyl moiety can serve as a conformationally constrained linker or space-optimizing element. This compound is provided For Research Use Only (RUO) and is strictly intended for use in laboratory investigations, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate or building block in the exploration of new therapeutic agents. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

(4-aminocyclohexyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h10-11H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXAVLSAPPDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Introduction

trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone, also known by its CAS number 2154664-07-8, is a chemical compound that has garnered interest due to its potential biological activities, particularly as an inverse agonist of the cannabinoid receptor type 1 (CB1). This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.

The molecular formula of this compound is C12H22N3OC_{12}H_{22}N_{3}O, and it has a molecular weight of approximately 222.33 g/mol. The compound features a cyclohexyl group and a piperazine moiety, which are critical for its interaction with biological targets.

CB1 Receptor Inverse Agonism

Research indicates that this compound acts as an inverse agonist at the CB1 receptor. Inverse agonists bind to the same receptor sites as agonists but induce the opposite pharmacological effect. This mechanism is particularly relevant in the context of obesity and metabolic disorders, as CB1 inverse agonists have been shown to reduce appetite and promote weight loss.

  • Binding Affinity : The compound demonstrates a selective binding affinity for CB1 over cannabinoid receptor type 2 (CB2), with a Ki value reported around 220 nM .

Efficacy in Preclinical Studies

In vitro studies have shown that this compound effectively antagonizes basal G protein coupling activity of CB1 receptors. This was evidenced by a significant reduction in guanosine 5'-O-(3-thio)triphosphate binding in response to treatment with this compound, indicating its potential utility in modulating cannabinoid signaling pathways .

Anti-obesity Applications

The primary therapeutic interest in this compound lies in its potential as an anti-obesity agent. Unlike earlier generations of CB1 antagonists, which were associated with psychiatric side effects, this compound's distinct chemical scaffold may offer a safer profile for peripheral activity without central nervous system side effects .

Comparative Analysis with Other Compounds

Compound NameMechanismKi Value (nM)Therapeutic Use
Rimonabant (SR141716A)CB1 Antagonist10Anti-obesity
TaranabantCB1 Antagonist50Anti-obesity
This compoundCB1 Inverse Agonist220Potential anti-obesity agent

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone is being investigated for its role in cancer treatment, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a critical role in cell cycle regulation, and their dysregulation is often implicated in cancer progression. Compounds that inhibit CDK activity can potentially halt tumor growth. Research indicates that derivatives of this compound exhibit antiproliferative activity against various solid tumors, including breast, lung, colon, and prostate cancers .

Cannabinoid Receptor Modulation

Another significant application of this compound is its potential as a cannabinoid receptor type 1 (CB1) inverse agonist. Inverse agonists of CB1 have been explored as antiobesity drug candidates due to their ability to reduce appetite without the psychiatric side effects associated with first-generation CB1 antagonists like rimonabant. The compound's structural characteristics allow it to selectively bind to CB1 receptors, offering a new scaffold for developing safer antiobesity medications .

Neuropharmacology

The compound may also have applications in neuropharmacology due to its interaction with neurotransmitter systems. Its piperazine ring structure is known to influence the pharmacokinetic properties of compounds affecting serotonin and dopamine receptors, which are crucial in treating various neurological disorders such as depression and anxiety .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentCDK inhibitionAntiproliferative effects on tumors
Cannabinoid ModulationCB1 inverse agonismReduced appetite with fewer side effects
NeuropharmacologyInteraction with neurotransmitter receptorsPotential treatment for mood disorders

Case Study 1: CDK Inhibition

In a study examining the efficacy of various CDK inhibitors, this compound derivatives demonstrated significant inhibition of CDK4 activity, leading to reduced proliferation in breast cancer cell lines. The study highlighted the compound's potential as a therapeutic agent in oncology .

Case Study 2: CB1 Receptor Interaction

Research involving the synthesis of novel cannabinoid receptor ligands revealed that this compound exhibited selective binding to CB1 over CB2 receptors. This selectivity was associated with reduced central nervous system side effects compared to traditional CB1 antagonists, suggesting its viability as a safer alternative for managing obesity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structure combines a rigid cyclohexylamine with a flexible methylpiperazine group. Key comparisons include:

Compound Name Substituents Key Structural Differences Reference
Target Compound trans-4-aminocyclohexyl, 4-methylpiperazine Cyclohexyl group in trans configuration; primary amine
(4-aminophenyl)(4-methylpiperazin-1-yl)methanone 4-aminophenyl instead of cyclohexyl Aromatic phenyl vs. aliphatic cyclohexyl; planar vs. 3D structure
Onalespib (AT13387) 5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl, dihydroxyisopropylphenyl Bulky isoindole group; HSP90 inhibitor
(3-bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone Halogenated phenyl ring Increased lipophilicity and steric bulk
(4-cyclohexylpiperazin-1-yl)(phenyl)methanone Phenyl vs. aminocyclohexyl Lack of amine group; altered hydrogen-bonding capacity

Key Observations :

  • Halogenation (e.g., bromo, chloro in ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Primary amine in the target compound enables hydrogen bonding, unlike non-amine analogs (e.g., ), which rely on van der Waals interactions .
Anticancer Activity
  • Onalespib : A clinical-stage HSP90 inhibitor, demonstrating the role of methylpiperazine in enhancing solubility and binding to chaperone proteins .
  • Dichlorophenyl Derivatives (): Exhibit moderate anticancer activity (41% yield in synthesis), with dichlorophenyl groups enhancing cytotoxicity through DNA intercalation .
Neuroprotective and Anti-Cholinesterase Activity
  • The target compound’s cyclohexylamine may further modulate acetylcholine esterase inhibition .
Anti-Tubercular Activity
  • Quinoline-Methanone Derivatives (): Derivatives with methylpiperazine exhibit logP values of 6.23–7.76, correlating with mycobacterial membrane penetration. The target compound’s cyclohexyl group may alter logP and bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (4-aminophenyl) Analog Onalespib Halogenated Analog ()
Molecular Weight ~265 g/mol ~245 g/mol ~480 g/mol 335.6 g/mol
logP Estimated ~2.5 1.8–2.2 3.5–4.0 3.8–4.5
Solubility Moderate (amine enhances aqueous solubility) Low (aromatic hydrophobicity) Low (bulky substituents) Very low (halogens increase lipophilicity)
Metabolic Stability High (trans-cyclohexyl resists oxidation) Moderate (phenyl prone to CYP450 oxidation) Low (complex structure) Moderate

Key Insights :

  • The trans-cyclohexyl group balances lipophilicity and solubility, offering advantages over purely aromatic or halogenated analogs .
  • Methylpiperazine improves solubility in most analogs but may increase metabolic liability in hepatic environments .

Structure-Activity Relationships (SAR)

Cyclohexyl vs. Phenyl :

  • Cyclohexyl analogs (e.g., ) show improved metabolic stability over phenyl derivatives due to reduced aromatic oxidation .
  • The trans configuration minimizes steric hindrance, enhancing receptor binding compared to cis isomers .

Amino Group Impact: Primary amines (target compound) enable stronger hydrogen bonding vs. tertiary amines (e.g., ’s p-tolyl derivative), which rely on hydrophobic interactions .

Methylpiperazine Role :

  • Critical for solubility and basicity, facilitating interaction with acidic residues in targets like HSP90 or acetylcholine esterase .

Vorbereitungsmethoden

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Purity (GC) Optical Purity (E.e%) Notes
Preparation of trans-4-aminocyclohexyl Rearrangement-hydrolysis using sodium azide and protonic acid trans-4-methylcyclohexyl formic acid, sodium azide, sulfuric/polyphosphoric/trichloroacetic acid, trichloromethane or ethyl acetate, 0–65 °C ~85 ~99.7 >99.4 Industrially viable, stereoselective
Alternative hydrogenation Catalytic hydrogenation with Ru catalyst 4-methylcyclohexanone oxime, Ru catalyst, alkali metal promoter, H2 atmosphere Not specified Not specified Not specified Cleaner process, suitable for scale-up
Preparation of 4-methylpiperazinyl methanone Acylation and reductive amination 4-methylpiperazine, acyl chlorides, NaBH(OAc)3, triethylamine, DCM Not specified High Not applicable Standard organic synthesis methods
Final coupling Amide or ketone bond formation Coupling reagents, activated carbonyl compounds Not specified High Maintained Requires stereochemical control

Research Findings and Industrial Significance

  • The rearrangement-hydrolysis method using sodium azide and protonic acids is preferred for its high yield, excellent stereoselectivity, and mild reaction conditions, making it suitable for industrial production of trans-4-aminocyclohexyl intermediates.
  • The process avoids hazardous reagents like sodium metal and liquefied ammonia, reducing safety risks and environmental impact.
  • Optical purity exceeding 99.5% ensures the compound's suitability for pharmaceutical applications where stereochemistry is critical.
  • The use of various protonic acids and solvents allows optimization for cost, safety, and environmental considerations.
  • Catalytic hydrogenation methods provide alternative synthetic routes, potentially offering greener and more scalable processes.
  • The coupling of the prepared trans-4-aminocyclohexyl intermediate with 4-methylpiperazinyl methanone fragments follows conventional synthesis routes, although detailed protocols require further elaboration in the literature.

This comprehensive review of preparation methods for trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone highlights the key synthetic strategies, reaction conditions, yields, and purity data essential for researchers and industrial chemists aiming to synthesize this compound with high efficiency and stereochemical fidelity.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) enhance mechanistic studies of metabolic pathways?

  • Methodology : Synthesize labeled analogs via H₂¹⁵O or ¹³C-glucose incorporation. Track metabolites using LC-MS/MS or PET imaging. Compare with unlabeled compound to quantify isotopic enrichment and pathway flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone
Reactant of Route 2
Reactant of Route 2
trans-(4-Aminocyclohexyl)-(4-methylpiperazin-1-yl)-methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.